Cas no 5634-86-6 (5,8,11,14-Eicosatetraenoicacid, 2-ethyl-2-(hydroxymethyl)-,1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl]ester, (5Z,5'Z,8Z,8'Z,11Z,11'Z,14Z,14'Z)-)
![5,8,11,14-Eicosatetraenoicacid, 2-ethyl-2-(hydroxymethyl)-,1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl]ester, (5Z,5'Z,8Z,8'Z,11Z,11'Z,14Z,14'Z)- structure](https://it.kuujia.com/scimg/cas/5634-86-6x500.png)
5634-86-6 structure
Nome del prodotto:5,8,11,14-Eicosatetraenoicacid, 2-ethyl-2-(hydroxymethyl)-,1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl]ester, (5Z,5'Z,8Z,8'Z,11Z,11'Z,14Z,14'Z)-
5,8,11,14-Eicosatetraenoicacid, 2-ethyl-2-(hydroxymethyl)-,1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl]ester, (5Z,5'Z,8Z,8'Z,11Z,11'Z,14Z,14'Z)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5,8,11,14-Eicosatetraenoicacid, 2-ethyl-2-(hydroxymethyl)-,1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl]ester, (5Z,5'Z,8Z,8'Z,11Z,11'Z,14Z,14'Z)-
- [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate
- 1,2-diarachidonoyl-glycero-3-phosphoethanolamine
- 5,8,11,14-Eicosatetraenoicacid, 2-ethyl-2-(hydroxymethyl)-,1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-e
- 1,2-di-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine; DAPE; PE(20:4(5Z,8Z,11Z,14Z)/20:4(5Z,8Z,11Z,14Z))
- 5,8,11,14-Eicosatetraenoic acid, 1-((((2-aminoethoxy)hydroxyphosphinyl)oxy)methyl)-1,2-ethanediyl ester, (R-(all-Z))-
- 5634-86-6
- 1,2-Diradyl-3-phosphatidylethanolamine
- JTERLNYVBOZRHI-RIIGGKATSA-N
- 1,2-Diarachidyl-3-phosphatidylethanolamine
- SCHEMBL1697145
- NS00073962
-
- Inchi: InChI=1S/C45H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-44(47)51-41-43(42-53-55(49,50)52-40-39-46)54-45(48)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,29-32,43H,3-10,15-16,21-22,27-28,33-42,46H2,1-2H3,(H,49,50)/b13-11+,14-12+,19-17+,20-18+,25-23+,26-24+,31-29+,32-30+/t43-/m1/s1
- Chiave InChI: JTERLNYVBOZRHI-RIIGGKATSA-N
- Sorrisi: CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC
Proprietà calcolate
- Massa esatta: 787.515205
- Massa monoisotopica: 787.515205
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 55
- Conta legami ruotabili: 39
- Complessità: 1220
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 8
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 134
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 8.6
Proprietà sperimentali
- Densità: 1.029
- Punto di ebollizione: 792°Cat760mmHg
- Punto di infiammabilità: 432.8°C
- Indice di rifrazione: 1.512
- PSA: 144.19000
- LogP: 12.52540
- Colore/forma: 10 mg/mL (850800C-25mg)
5,8,11,14-Eicosatetraenoicacid, 2-ethyl-2-(hydroxymethyl)-,1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl]ester, (5Z,5'Z,8Z,8'Z,11Z,11'Z,14Z,14'Z)- Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:UN 1888 6.1 / PGIII
- Condizioni di conservazione:−20°C
5,8,11,14-Eicosatetraenoicacid, 2-ethyl-2-(hydroxymethyl)-,1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl]ester, (5Z,5'Z,8Z,8'Z,11Z,11'Z,14Z,14'Z)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 850800C-25MG |
20:4 PE |
5634-86-6 | 25mg |
¥6550.84 | 2023-11-02 | ||
1PlusChem | 1P00ET6U-5mg |
1,2-diarachidonoyl-glycero-3-phosphoethanolamine |
5634-86-6 | ≥90% | 5mg |
$218.00 | 2023-12-16 | |
1PlusChem | 1P00ET6U-1mg |
1,2-diarachidonoyl-glycero-3-phosphoethanolamine |
5634-86-6 | ≥90% | 1mg |
$86.00 | 2023-12-16 |
5,8,11,14-Eicosatetraenoicacid, 2-ethyl-2-(hydroxymethyl)-,1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl]ester, (5Z,5'Z,8Z,8'Z,11Z,11'Z,14Z,14'Z)- Letteratura correlata
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
4. Caper tea
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
5634-86-6 (5,8,11,14-Eicosatetraenoicacid, 2-ethyl-2-(hydroxymethyl)-,1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl]ester, (5Z,5'Z,8Z,8'Z,11Z,11'Z,14Z,14'Z)-) Prodotti correlati
- 1504776-49-1(3-2-(1H-pyrazol-1-yl)phenylbutan-1-amine)
- 1603214-44-3(methyl 3-(6-methylpiperidin-2-yl)-2-oxopropanoate)
- 2059971-66-1(tert-butyl 3a-methyl-5-propanoyl-octahydropyrrolo3,4-cpyrrole-2-carboxylate)
- 1228898-17-6(6-Methoxy-5-(pyridin-4-yl)nicotinaldehyde)
- 1541096-81-4(1,3,5-trifluoro-2-(isocyanatomethyl)benzene)
- 941892-87-1(methyl 3-(3,4-dimethylphenyl)({(2-ethylphenyl)carbamoylmethyl})sulfamoylthiophene-2-carboxylate)
- 34874-83-4(Benzoic acid, 4-hydroxy-2-methoxy-3,5,6-trimethyl-, methyl ester)
- 2229287-41-4(1-(methylsulfanyl)-3-(2-nitroethyl)benzene)
- 1572540-90-9(1-(2-chloropyridine-3-carbonyl)-octahydro-1H-indole-2-carboxylic acid)
- 1038273-91-4(1-(Piperidin-1-ylsulfonyl)-1,4-diazepane)
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
